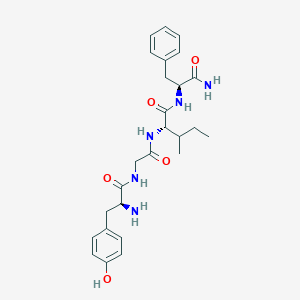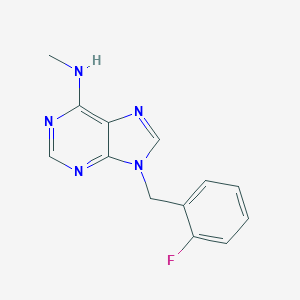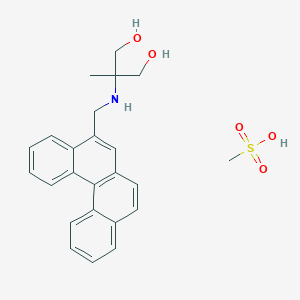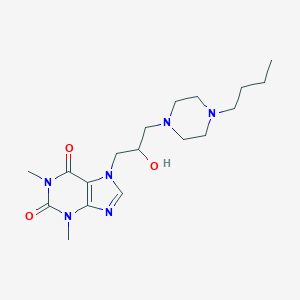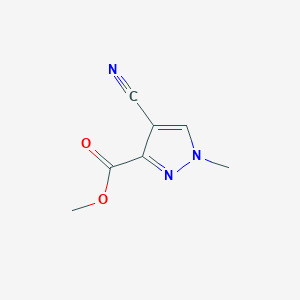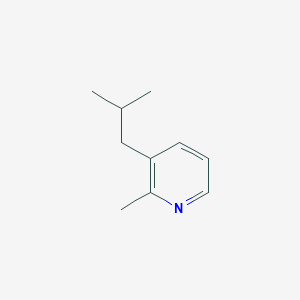
3-Isobutyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-2-methylpyridine, also known as IBMP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor and is commonly used in research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood. However, it is known to interact with certain receptors in the brain, including the nicotinic acetylcholine receptor. 3-Isobutyl-2-methylpyridine has been shown to affect the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
3-Isobutyl-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, as mentioned above. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs. Additionally, 3-Isobutyl-2-methylpyridine has been shown to have an effect on the immune system, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isobutyl-2-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a strong odor, which makes it easy to detect in experiments. However, there are also limitations to its use. 3-Isobutyl-2-methylpyridine has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, its strong odor may be a disadvantage in certain experiments.
Orientations Futures
There are several future directions for research related to 3-Isobutyl-2-methylpyridine. One area of interest is its potential role in drug discovery and development. 3-Isobutyl-2-methylpyridine has been shown to interact with certain receptors in the brain, which may make it a promising target for the development of new drugs. Additionally, 3-Isobutyl-2-methylpyridine may have potential applications in the treatment of certain neurological disorders. Further research is needed to fully understand the potential of 3-Isobutyl-2-methylpyridine in these areas.
Conclusion:
In conclusion, 3-Isobutyl-2-methylpyridine is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying olfaction, taste perception, and drug discovery. While the mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. There are also several future directions for research related to 3-Isobutyl-2-methylpyridine, including its potential role in drug discovery and development.
Méthodes De Synthèse
The synthesis of 3-Isobutyl-2-methylpyridine involves the reaction of 2-methyl-5-nitropyridine with isobutylmagnesium bromide in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of 3-Isobutyl-2-methylpyridine.
Applications De Recherche Scientifique
3-Isobutyl-2-methylpyridine has been widely used in scientific research due to its unique properties. It is commonly used as a flavoring agent in the food industry, but its role in research is much more significant. 3-Isobutyl-2-methylpyridine has been used in studies related to olfaction and taste perception. It is also used in studies related to drug discovery and development, as it has been shown to interact with certain receptors in the brain.
Propriétés
Numéro CAS |
110824-06-1 |
|---|---|
Nom du produit |
3-Isobutyl-2-methylpyridine |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
SMILES canonique |
CC1=C(C=CC=N1)CC(C)C |
Synonymes |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



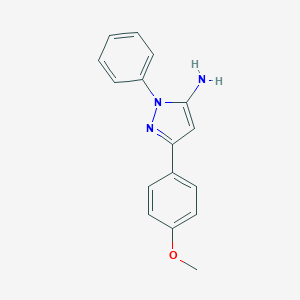
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
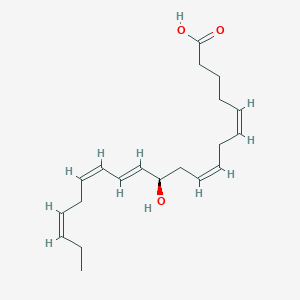
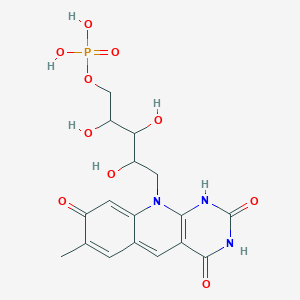

![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
